5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Synthesis Analysis
A novel and straightforward synthetic route has been developed for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. The method provides moderate to good yields of the desired products, making it an efficient and practical approach .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For instance, it can undergo sequential opening/closing cascade reactions to form the pyrazolo[3,4-b]pyridine scaffold. The use of AC-SO3H as a solid catalyst enhances the reaction efficiency and selectivity .
Scientific Research Applications
Synthesis of New Compounds
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine has been used as a precursor for synthesizing a range of new compounds. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) employed it to construct polyheterocyclic ring systems. They synthesized various derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, through reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Properties
Variya, Panchal, and Patel (2019) focused on the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives. These synthesized compounds exhibited significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).
Proton Transfer Studies
Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealing insights into proton transfer processes in these molecules. Their research unveiled three types of photoreactions, contributing to the understanding of excited-state intramolecular and intermolecular proton transfers (Vetokhina et al., 2012).
Molecular Structure Analysis
Quiroga et al. (2010) explored the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine. They provided detailed insights into its molecular aggregation, hydrogen bonding, and conformation (Quiroga et al., 2010).
Development of Kinase-Focused Library
Smyth et al. (2010) discussed the potential of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold for drug discovery. Their research emphasized the suitability of these compounds for ATP competitive binding to kinase enzymes, indicating their significance in cancer drug target research (Smyth et al., 2010).
Synthesis of Imidazole and Pyrimidine Rings
Yakovenko et al. (2020) reported the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation with imidazole and pyrimidine rings. This work demonstrates the versatility of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine in forming complex heterocyclic structures (Yakovenko et al., 2020).
properties
IUPAC Name |
5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFVBHDIVJVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N(N=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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